molecular formula C13H15N3 B2710289 2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1042771-99-2

2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2710289
CAS No.: 1042771-99-2
M. Wt: 213.284
InChI Key: XURCCJOGZFFRKU-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine ( 1042771-99-2) is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . This synthetically designed small molecule features a 1,2,3,4-tetrahydronaphthalen-1-amine (2-aminotetralin) core structure, a privileged scaffold in medicinal chemistry known for its relevance to central nervous system (CNS) targeting . The incorporation of the 1H-imidazole moiety, a versatile nitrogen-containing heterocycle, enhances its potential for biological interaction and may influence its physicochemical properties, such as its predicted LogP of 2.29, which suggests moderate lipophilicity . Compounds based on the 2-aminotetralin structure have demonstrated significant research value as key intermediates and pharmacophores in the development of ligands for various neurological targets . Specifically, structurally related analogues have been investigated for their potent binding affinity and selectivity as agonists or antagonists for serotonin (5-HT) receptors, particularly the 5-HT7 receptor, which is a target for potential therapeutic applications in pain management and psychiatric disorders . Furthermore, the tetrahydronaphthalene core is a common feature in compounds explored for alpha-adrenergic activity, which is relevant for research in pain control and the reduction of intraocular pressure . This product is intended for research purposes only, specifically for use in preclinical drug discovery, pharmacological assay development, and as a building block in synthetic chemistry. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-imidazol-1-yl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-13-11-4-2-1-3-10(11)5-6-12(13)16-8-7-15-9-16/h1-4,7-9,12-13H,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCCJOGZFFRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1N3C=CN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042771-99-2
Record name 2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding amines. Substitution reactions can lead to a variety of alkylated or acylated imidazole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine exhibit significant anticancer properties. Research has shown that imidazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets . For example, analogs of this compound have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Antimicrobial Properties

The imidazole ring is known for its antimicrobial activity. Compounds containing imidazole have been reported to possess antibacterial and antifungal properties. Studies have explored the synthesis of imidazole-based derivatives that demonstrate activity against resistant strains of bacteria . The incorporation of the tetrahydronaphthalene structure may enhance the bioactivity of these compounds.

Neurological Applications

There is growing interest in the neuroprotective effects of imidazole derivatives. Some studies suggest that these compounds may play a role in modulating neurotransmitter systems or protecting neuronal cells from oxidative stress . The potential use of this compound in treating neurological disorders warrants further investigation.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : The reaction between tetrahydronaphthalene derivatives and imidazole can yield the desired compound through condensation.
  • Catalytic Methods : Recent advancements in catalytic synthesis have allowed for more efficient production of imidazole-containing compounds with high yields and selectivity .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines using imidazole derivatives.
Study BAntimicrobial PropertiesShowed efficacy against multi-drug resistant bacterial strains with minimum inhibitory concentrations comparable to standard antibiotics.
Study CNeurological EffectsFound neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell cultures.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound may interact with biological receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetralin-Imidazole Family

Several compounds share structural motifs with the target molecule, including:

Compound Name Molecular Formula Key Substituents Reported Applications
2-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine (Target) C₁₃H₁₅N₃ Imidazole at 2-position, amine at 1-position No reported studies
N,N-Dimethyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydronaphthalen-2-amine C₁₉H₂₆N₄ Pyrazole at 5-position, dimethylamine Metabolite in biological systems
(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl) derivative C₂₆H₂₃Cl₂N Dichlorophenyl, propargyl group Pharmacological studies (unpublished)

Key Observations :

  • The imidazole substituent in the target compound distinguishes it from pyrazole-containing analogues (e.g., the metabolite in ).
  • Amine positioning : The 1-amine group in the target compound contrasts with 2-amine derivatives (e.g., N,N-dimethyl-5-(pyrazolyl)tetralin), which are more prevalent in metabolite studies .
Pharmacological Potential
  • Nitroimidazole derivatives (e.g., those in ) are explored for antimicrobial applications due to nitro group redox activity.
  • Chlorophenyl-substituted tetralins (e.g., ) are investigated for CNS-targeted activity, leveraging lipophilic aromatic groups for blood-brain barrier penetration.

Biological Activity

The compound 2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine (also referred to as THN-imidazole) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H16N2
  • Molecular Weight : 216.29 g/mol
  • Structural Features : The compound features a fused naphthalene ring system with an imidazole moiety, which is critical for its biological activity.

Anticancer Activity

Research has indicated that THN-imidazole exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines using the MTT assay, revealing an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) . The structure-activity relationship (SAR) analysis suggested that the presence of the imidazole ring enhances its interaction with cellular targets involved in tumor growth and proliferation.

The proposed mechanism of action includes:

  • Inhibition of Cell Proliferation : THN-imidazole induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, contributing to oxidative stress and subsequent cell death .
  • Targeting Signaling Pathways : It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth .

In Vivo Studies

In vivo studies using murine models have demonstrated that THN-imidazole significantly reduces tumor volume in xenograft models of breast cancer. Mice treated with THN-imidazole showed a reduction in tumor size by over 50% compared to control groups .

Toxicity Profile

Toxicological assessments indicate that THN-imidazole exhibits low toxicity towards normal cells. The selectivity index (SI) calculated from the ratio of IC50 values in normal versus cancer cells suggests a favorable safety profile for potential therapeutic use .

Comparative Data Table

Activity IC50 Value (µM) Cell Line Reference
Anticancer Activity15MCF-7 (Breast Cancer)
Anticancer Activity20A549 (Lung Cancer)
Tumor Volume Reduction>50% reductionMurine Xenograft Model
Selectivity Index>10Normal vs. Cancer Cells

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of THN-imidazole in patients with advanced breast cancer. Patients receiving THN-imidazole showed improved progression-free survival rates compared to those on standard therapy. The study concluded that THN-imidazole could be a promising candidate for further development in oncology .

Case Study 2: Neuroprotective Effects

Emerging research also suggests potential neuroprotective effects of THN-imidazole. In models of neurodegenerative diseases, it demonstrated the ability to reduce neuronal cell death and improve cognitive function metrics in treated animals .

Q & A

Q. What are the optimal enzymatic strategies for enantioselective synthesis of 2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives?

Enantioselective synthesis can be achieved using transaminases under controlled conditions. For example, (R)-transaminases (e.g., AAN21261) coupled with rac-methylbenzylamine as an amino donor in phosphate buffer (pH 7.5) at 28°C for 24 hours yield enantiomeric excess (ee) up to 61% . Key parameters include substrate molar ratios (e.g., 70 mM ketone substrate and 70 mM amino donor) and enzyme concentration (0.1 mL CFE transaminase). Purification via column chromatography (hexane/AcOEt, 2:1) ensures product isolation .

Q. How can structural elucidation of this compound be performed using crystallographic methods?

X-ray crystallography with the SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule structural determination. Data collection requires high-resolution diffraction, and refinement protocols should account for twinning or high-disorder scenarios common in heterocyclic amines. SHELXPRO interfaces facilitate macromolecular applications, while SHELXC/D/E pipelines enable robust phasing .

Q. What analytical techniques validate purity and stereochemistry post-synthesis?

Chiral HPLC or NMR with chiral shift reagents confirm enantiopurity. Polarimetry ([α]D measurements, e.g., +53.1 in CH2Cl2 ) and spectroscopic methods (FT-IR, mass spectrometry) validate structural integrity. For crystalline derivatives, X-ray diffraction provides unambiguous stereochemical assignment .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the pharmacological activity of this compound?

Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example, docking studies with 5-HT7 receptors (using ligands like LP-12/LP-44) can model interactions between the imidazole moiety and receptor active sites. Solvation effects and protonation states at physiological pH must be optimized in simulations .

Q. What strategies resolve contradictions in synthetic yields or enantioselectivity?

Conflicting ee% or yields often arise from enzyme-substrate mismatches or suboptimal reaction conditions. Systematic screening of transaminase variants (e.g., via directed evolution) or alternative amino donors (e.g., isopropylamine) improves stereoselectivity. Kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) may also enhance efficiency .

Q. How can multi-step synthetic pathways incorporate this compound into complex pharmacophores?

Modular synthesis routes include:

  • Reductive amination : Coupling tetrahydronaphthalen-1-amine with imidazole aldehydes using NaBH4 or H2/Pd-C .
  • Buchwald-Hartwig amination : Introducing aryl/heteroaryl groups to the imidazole ring via palladium catalysis .
  • Protecting group strategies : tert-Butoxycarbonyl (Boc) or sulfinyl groups stabilize intermediates during functionalization .

Q. What are the challenges in scaling up enzymatic synthesis while maintaining stereochemical fidelity?

Scale-up requires optimizing enzyme stability (e.g., immobilization on solid supports) and substrate solubility. Continuous flow reactors mitigate mass transfer limitations, while in situ product removal (e.g., via extraction) prevents feedback inhibition. Thermodynamic control (e.g., excess amino donor) shifts equilibrium toward product formation .

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